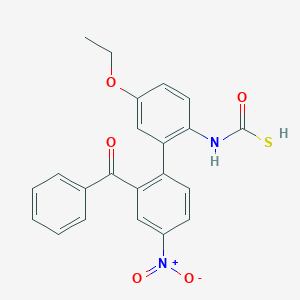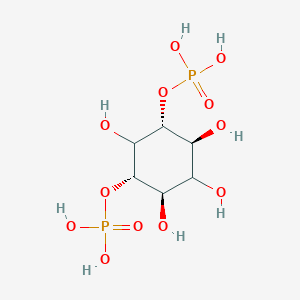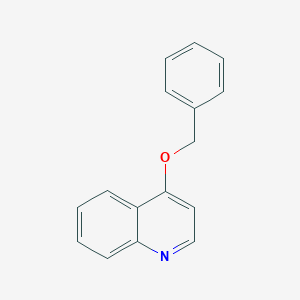![molecular formula C18H22N2O3S B034839 (3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione CAS No. 105637-71-6](/img/structure/B34839.png)
(3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silvathione is a dioxopiperazinethione compound isolated from the fungus Aspergillus silvaticus. It belongs to the class of epidithiodioxopiperazines, which are known for their unique structural features and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silvathione can be synthesized through the isolation from Aspergillus silvaticus. The process involves cultivating the fungus under specific conditions and extracting the compound using organic solvents. The structure of silvathione is confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Industrial production of silvathione is not well-documented, but it would likely involve large-scale fermentation of Aspergillus silvaticus followed by extraction and purification processes. Optimization of growth conditions and extraction techniques would be crucial for maximizing yield.
Análisis De Reacciones Químicas
Types of Reactions
Silvathione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the dioxopiperazine ring and thione moiety .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize silvathione.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce silvathione.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Aplicaciones Científicas De Investigación
Silvathione has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of dioxopiperazines and thiones.
Biology: Silvathione’s biological activity makes it a candidate for studying fungal metabolites and their effects on various organisms.
Industry: Possible use in the development of new materials or as a biochemical tool in industrial processes.
Mecanismo De Acción
The mechanism of action of silvathione involves its interaction with biological molecules through its reactive functional groups. It can form covalent bonds with nucleophiles such as proteins and nucleic acids, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but its reactivity suggests potential interactions with cellular thiols and enzymes .
Comparación Con Compuestos Similares
Silvathione is compared with other epidithiodioxopiperazines such as dithiosilvatin. While both compounds share a similar core structure, silvathione’s unique thione moiety distinguishes it from other related compounds. This difference in structure can lead to variations in biological activity and reactivity .
List of Similar Compounds
- Dithiosilvatin
- Epipolythiodioxopiperazines
- Thiosilvatins
Propiedades
Número CAS |
105637-71-6 |
|---|---|
Fórmula molecular |
C18H22N2O3S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)9-10-23-14-7-5-13(6-8-14)11-15-16(21)20(4)18(24)17(22)19(15)3/h5-9,15H,10-11H2,1-4H3/t15-/m0/s1 |
Clave InChI |
SQAHNUAABSGLKN-HNNXBMFYSA-N |
SMILES |
CC(=CCOC1=CC=C(C=C1)CC2C(=O)N(C(=S)C(=O)N2C)C)C |
SMILES isomérico |
CC(=CCOC1=CC=C(C=C1)C[C@H]2C(=O)N(C(=S)C(=O)N2C)C)C |
SMILES canónico |
CC(=CCOC1=CC=C(C=C1)CC2C(=O)N(C(=S)C(=O)N2C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B34781.png)


